molecular formula C10H21NO B1428650 N-(2,2-dimethylpropyl)-2,2-dimethylpropanamide CAS No. 20826-79-3

N-(2,2-dimethylpropyl)-2,2-dimethylpropanamide

Cat. No. B1428650
CAS RN: 20826-79-3
M. Wt: 171.28 g/mol
InChI Key: YCNZLQGMBBEUAC-UHFFFAOYSA-N
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Description

The compound “N-(2,2-dimethylpropyl)-2,2-dimethylpropanamide” is an organic compound based on its structure. It contains a carbonyl group (C=O) indicative of an amide, and several methyl groups (CH3) attached to the molecule .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate amine (in this case, 2,2-dimethylpropylamine) with an acid derivative (like 2,2-dimethylpropanoyl chloride) in a nucleophilic acyl substitution reaction .


Molecular Structure Analysis

The molecular structure analysis would involve determining the connectivity of the atoms in the molecule, the types of bonds (single, double, triple), and the three-dimensional arrangement of the atoms .


Chemical Reactions Analysis

The chemical reactions of this compound could involve the amide group, which can participate in various reactions like hydrolysis, reduction, and others . The presence of multiple methyl groups could also influence its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include attributes like melting point, boiling point, solubility, density, and others. These properties are determined by the compound’s molecular structure .

Scientific Research Applications

Potential Scientific Research Applications of N-(2,2-dimethylpropyl)-2,2-dimethylpropanamide

Chemical Research and Synthesis

Compounds like N-(2,2-dimethylpropyl)-2,2-dimethylpropanamide are often studied for their chemical properties, including reactivity, stability, and interactions with other molecules. Research may focus on synthesizing new derivatives with enhanced properties for industrial or pharmaceutical applications. Studies on similar compounds, such as fumaric acid esters, demonstrate their utility in various chemical syntheses and modifications (J. Brück et al., 2018).

Pharmaceutical Development

The structural complexity of compounds like N-(2,2-dimethylpropyl)-2,2-dimethylpropanamide could make them candidates for pharmaceutical development. Research into similar molecules has led to discoveries of therapeutic properties, such as anti-inflammatory, immunomodulatory, and antioxidant effects. For example, dimethyl fumarate is recognized for its treatment efficacy in psoriasis and multiple sclerosis due to its immunomodulatory and anti-inflammatory properties (F. Manai et al., 2022).

Material Science

In material science, the unique properties of chemical compounds are harnessed to create new materials with specific functionalities. Compounds with specific structural features can be used as precursors for the synthesis of polymers, coatings, and other materials with desirable physical and chemical properties. Research in green chemistry also explores the use of less toxic solvents in processes, such as membrane preparation, where compounds like N-(2,2-dimethylpropyl)-2,2-dimethylpropanamide might find applications in safer, more environmentally friendly synthesis methods (A. Figoli et al., 2014).

Environmental Science

Chemical compounds with specific structures may also be studied for their role in environmental science, such as their degradation behavior, toxicity, and potential as environmental pollutants or remediators. The study of nitrosamines in water highlights the importance of understanding chemical stability and transformation products in environmental contexts (J. Nawrocki et al., 2011).

Safety And Hazards

The safety and hazards of a compound refer to its potential effects on human health and the environment. This can include toxicity, flammability, environmental impact, and others .

properties

IUPAC Name

N-(2,2-dimethylpropyl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-9(2,3)7-11-8(12)10(4,5)6/h7H2,1-6H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCNZLQGMBBEUAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CNC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,2-dimethylpropyl)-2,2-dimethylpropanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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